1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of propargyl alcohol with appropriate reagents to form the pyrazole ring, followed by difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as oxidation, esterification, addition, methylation, and hydrolysis . These steps are carefully controlled to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted pyrazoles and related heterocycles, such as:
Carfentrazone-ethyl: A herbicide with a similar difluoromethyl group.
3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a difluoromethyl group and pyrazole ring
Uniqueness
The uniqueness of 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine lies in its specific substitution pattern and the presence of both difluoromethyl and pyrazole moieties. This combination enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13F2N5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-8(6-14-16(7)2)5-13-9-3-4-17(15-9)10(11)12/h3-4,6,10H,5H2,1-2H3,(H,13,15) |
InChI Key |
KNJGZOIYXTWUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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